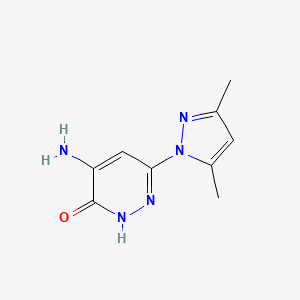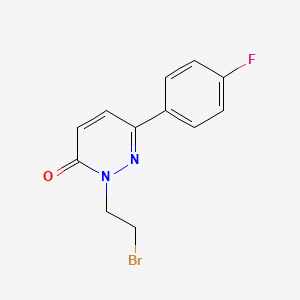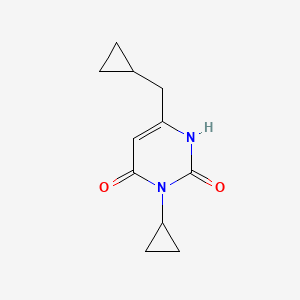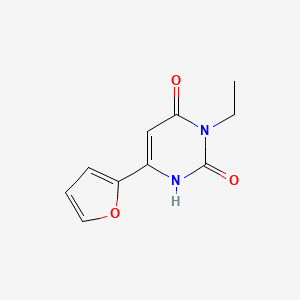
3-Ethyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Vue d'ensemble
Description
3-Ethyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (ETP) is a derivative of the pyrimidine family of heterocyclic compounds. It is a colorless solid that is soluble in polar organic solvents, and is used in the synthesis of pharmaceuticals and other organic compounds. ETP has numerous applications in scientific research, including in the fields of biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
Synthetic Pathways and Structural Analysis
A study by Suwito et al. (2017) demonstrated the synthesis of a related compound, ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, using a PTSA catalyzed Biginelli reaction. The chemical structure was confirmed through spectroscopic methods, including FTIR, HRESI-MS, 1D, and 2D NMR, highlighting the importance of these techniques in verifying the formation of such complex molecules (Suwito, Zulqaida, Haq, Kristanti, & Indriani, 2017).
Molecular Rearrangement and Functionalization
Sobenina et al. (2011) reported the transformation of ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)propynoate to a furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene sequence, showing the versatility of such compounds in undergoing structural rearrangements and forming complex cyclic structures. This reaction provides insight into the potential of 3-Ethyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione derivatives for synthesizing novel heterocyclic compounds (Sobenina et al., 2011).
Heterocyclic Compound Synthesis
De Coen et al. (2015) achieved an efficient synthesis of furo[3,4-d]pyrimidine-2,4-diones, which are structurally related to the target compound, through a three-step pathway involving Curtius rearrangement. This work underscores the potential for synthesizing functionalized heterocycles, which could be applicable to derivatives of 3-Ethyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (De Coen, Jatczak, Muylaert, Mangelinckx, & Stevens, 2015).
Applications in Heterocyclic Chemistry
Furan-Fused Heterocycles Synthesis
Ergun et al. (2014) described the synthesis of novel furan-fused heterocycles, showcasing the reactivity and versatility of furan derivatives in constructing complex molecular architectures. This research could offer a foundation for developing new synthetic routes for compounds related to 3-Ethyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (Ergun, Dengiz, Ozer, Şahin, & Balcı, 2014).
Novel Heterocyclic Compounds Development
Aniskova et al. (2017) focused on synthesizing new biologically active compounds containing pyrimidine and pyridazine fragments starting from arylmethylidene derivatives of furan-2(3H)-ones. Their work illustrates the potential of utilizing 3-Ethyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione derivatives for the development of compounds with biological significance (Aniskova, Grinev, & Yegorova, 2017).
Propriétés
IUPAC Name |
3-ethyl-6-(furan-2-yl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-12-9(13)6-7(11-10(12)14)8-4-3-5-15-8/h3-6H,2H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYFYVYAISEXKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



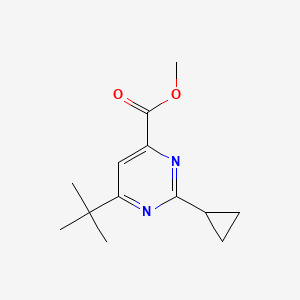
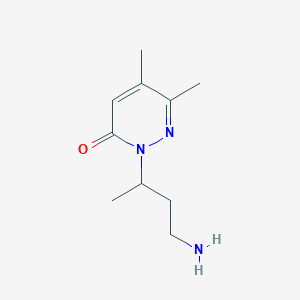
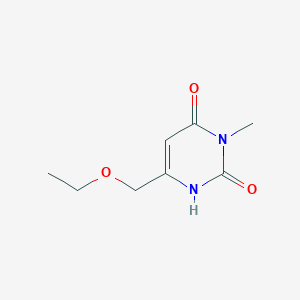
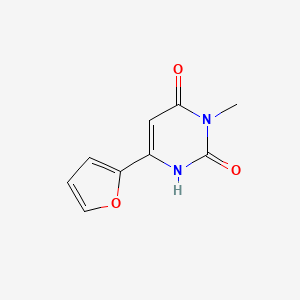
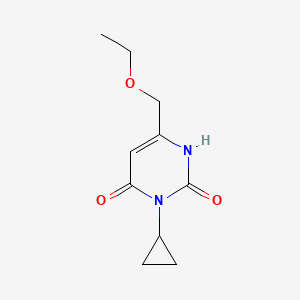


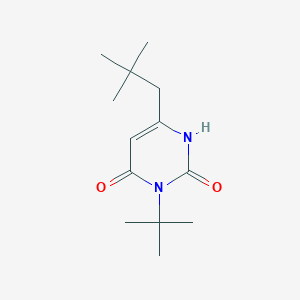
![Methyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1484278.png)
